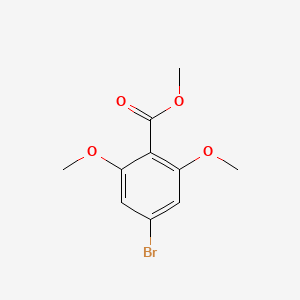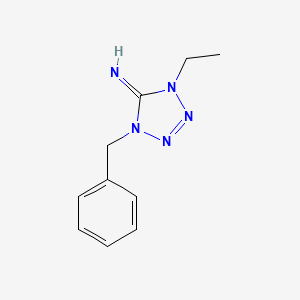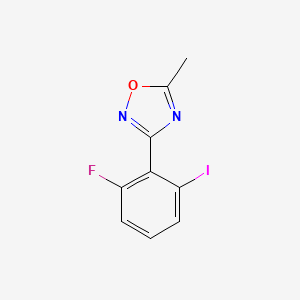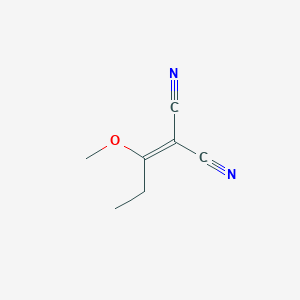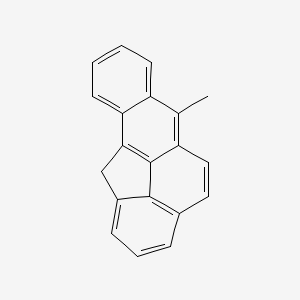
11H-Benz(bc)aceanthrylene, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Benz(bc)aceanthrylene, 6-methyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is a derivative of 11H-Benz(bc)aceanthrylene, where a methyl group is attached to the sixth position of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benz(bc)aceanthrylene, 6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .
Industrial Production Methods
Industrial production of 11H-Benz(bc)aceanthrylene, 6-methyl- may involve large-scale Friedel-Crafts reactions or other cyclization techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
11H-Benz(bc)aceanthrylene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
11H-Benz(bc)aceanthrylene, 6-methyl- has several scientific research applications:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of dyes and pigments
Wirkmechanismus
The mechanism of action of 11H-Benz(bc)aceanthrylene, 6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can induce oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11H-Benz(bc)aceanthrylene: The parent compound without the methyl group.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
11H-Benz(bc)aceanthrylene, 6-methyl- is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with biological targets and its overall physicochemical properties .
Eigenschaften
CAS-Nummer |
63041-88-3 |
|---|---|
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
8-methylpentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |
InChI |
InChI=1S/C20H14/c1-12-15-7-2-3-8-17(15)18-11-14-6-4-5-13-9-10-16(12)20(18)19(13)14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
IJAOHUABITVDOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C4C2=C(CC4=CC=C3)C5=CC=CC=C15 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
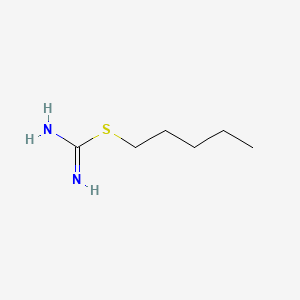
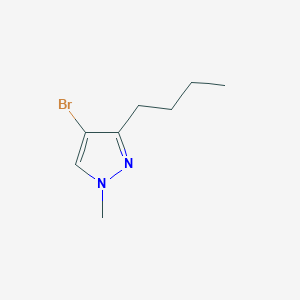
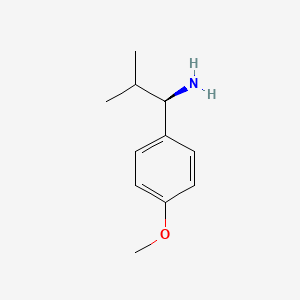
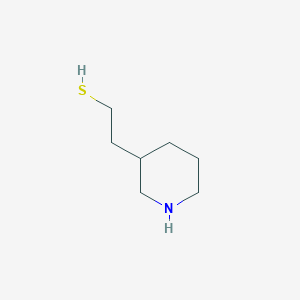
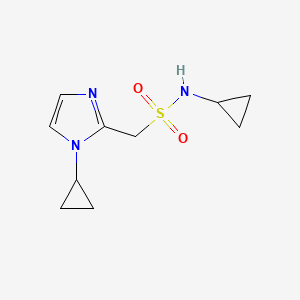
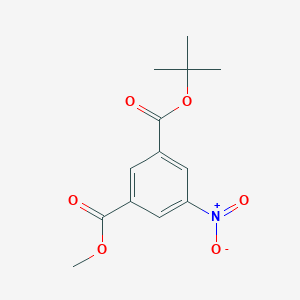
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
